molecular formula C14H10N2O B1463310 2-(3-Cyanobenzoyl)-5-methylpyridine CAS No. 1187163-45-6

2-(3-Cyanobenzoyl)-5-methylpyridine

Cat. No.: B1463310
CAS No.: 1187163-45-6
M. Wt: 222.24 g/mol
InChI Key: XDEGZSSAYJMWLQ-UHFFFAOYSA-N
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Description

“2-(3-Cyanobenzoyl)-5-methylpyridine” is an organic compound. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “2-(3-Cyanobenzoyl)” part indicates that there is a benzoyl group (a benzene ring attached to a carbonyl group) at the 2nd position of the pyridine ring, and this benzoyl group has a cyano group (C≡N) at its 3rd position. The “5-methyl” part means there is a methyl group (CH3) at the 5th position of the pyridine ring .


Molecular Structure Analysis

The molecular structure of “this compound” can be deduced from its name. It would have a pyridine ring with a benzoyl group attached at the 2nd position and a methyl group at the 5th position. The benzoyl group would have a cyano group at the 3rd position .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its structure. For example, it would likely be a solid at room temperature, given the presence of the aromatic rings .

Scientific Research Applications

Molecular Structure and Characterization

Studies on similar pyridine derivatives have highlighted the importance of molecular structure analysis through various techniques, including X-ray diffraction, IR spectroscopy, and DFT calculations. For instance, Tanrıkulu Yılmaz et al. (2020) described a comprehensive analysis of a novel phthalide derivative, emphasizing the agreement between experimental XRD data and theoretical calculations. This level of detail in structural elucidation is crucial for understanding the physical and chemical properties of such compounds, which can be applied to a wide range of scientific research areas, including material science and drug design (Tanrıkulu Yılmaz et al., 2020).

Supramolecular Chemistry

Research on similar pyridine derivatives has also contributed significantly to the field of supramolecular chemistry. Khalib et al. (2014) investigated hydrogen-bonded supramolecular associations in organic acid-base salts, revealing intricate network structures formed through charge-assisted hydrogen bonds. These findings underscore the potential of such compounds in designing new materials with specific structural and functional properties, relevant for applications in catalysis, molecular recognition, and nanotechnology (Khalib et al., 2014).

Coordination Polymers and Metallomesogens

The synthesis and analysis of coordination polymers and discotic metallomesogens featuring pyridine moieties, as explored by Pedireddi and Varughese (2004), and Jung et al. (2009), respectively, demonstrate the versatility of these compounds in forming complex structures with metal ions. Such structures are of interest for their unique electronic, magnetic, and optical properties, making them suitable for applications in electronic devices, sensors, and as functional materials in separation technologies (Pedireddi & Varughese, 2004); (Jung et al., 2009).

Synthesis and Medicinal Applications

Additionally, the synthesis of novel heterocyclic systems incorporating pyridine units, as outlined by Bliznets et al. (2004), opens pathways for the development of new therapeutic agents. The structural diversity and biological relevance of these systems underscore their potential in medicinal chemistry, particularly in the design of drugs with specific pharmacological targets (Bliznets et al., 2004).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically discussed in the context of drug action. Since “2-(3-Cyanobenzoyl)-5-methylpyridine” is not a known drug or biological active compound, its mechanism of action is not known .

Properties

IUPAC Name

3-(5-methylpyridine-2-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c1-10-5-6-13(16-9-10)14(17)12-4-2-3-11(7-12)8-15/h2-7,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEGZSSAYJMWLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001246483
Record name 3-[(5-Methyl-2-pyridinyl)carbonyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001246483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187163-45-6
Record name 3-[(5-Methyl-2-pyridinyl)carbonyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187163-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(5-Methyl-2-pyridinyl)carbonyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001246483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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